
(2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Benzyl-1-(4-nitrobenzène-1-sulfonyl)aziridine est un dérivé d'aziridine chiral caractérisé par la présence d'un groupe benzyle en position 2 et d'un groupe 4-nitrobenzène-1-sulfonyle en position 1.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2R)-2-Benzyl-1-(4-nitrobenzène-1-sulfonyl)aziridine implique généralement la réaction de (2R)-2-benzylaziridine avec le chlorure de 4-nitrobenzènesulfonyle en conditions basiques. La réaction est réalisée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, avec une base comme la triéthylamine ou l'hydrure de sodium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour (2R)-2-Benzyl-1-(4-nitrobenzène-1-sulfonyl)aziridine ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, la récupération des solvants et les processus de purification pour garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2R)-2-Benzyl-1-(4-nitrobenzène-1-sulfonyl)aziridine peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe sulfonyle peut être déplacé par des nucléophiles.
Réduction : Le groupe nitro peut être réduit en groupe amino.
Oxydation : Le groupe benzyle peut être oxydé en acide carboxylique.
Réactifs et conditions courants
Substitution nucléophile : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants aprotiques polaires.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone ou réduction chimique en utilisant du chlorure d'étain(II).
Oxydation : Agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome.
Principaux produits
Substitution nucléophile : Formation de dérivés d'aziridine avec différents substituants.
Réduction : Formation de (2R)-2-benzyl-1-(4-aminobenzène-1-sulfonyl)aziridine.
Oxydation : Formation de (2R)-2-carboxy-1-(4-nitrobenzène-1-sulfonyl)aziridine.
Applications De Recherche Scientifique
(2R)-2-Benzyl-1-(4-nitrobenzène-1-sulfonyl)aziridine a plusieurs applications en recherche scientifique :
Synthèse organique : Utilisé comme bloc de construction pour la synthèse de molécules complexes.
Chimie médicinale : Précurseur potentiel pour le développement d'agents pharmaceutiques.
Études biologiques : Investigated for its interactions with biological molecules and potential bioactivity.
Applications industrielles : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de (2R)-2-Benzyl-1-(4-nitrobenzène-1-sulfonyl)aziridine implique son interaction avec des nucléophiles et des électrophiles en raison de la présence de groupes fonctionnels réactifs. Le cycle aziridine peut subir des réactions d'ouverture de cycle, tandis que les groupes nitro et sulfonyle peuvent participer à des réactions redox et de substitution. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, ce qui en fait un composé précieux en chimie médicinale.
Mécanisme D'action
The mechanism of action of (2R)-2-Benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The aziridine ring can undergo ring-opening reactions, while the nitro and sulfonyl groups can participate in redox and substitution reactions. These interactions can modulate the activity of enzymes or receptors, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
(2R)-2-Benzyl-1-(4-nitrobenzène-1-sulfonyl)aziridine est unique en raison de sa configuration chirale spécifique et de la combinaison des groupes benzyle et nitrobenzène-sulfonyle. Cette structure unique confère une réactivité distincte et une bioactivité potentielle par rapport aux autres dérivés de l'aziridine.
Propriétés
Numéro CAS |
648894-18-2 |
|---|---|
Formule moléculaire |
C15H14N2O4S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(2R)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)13-6-8-15(9-7-13)22(20,21)16-11-14(16)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2/t14-,16?/m1/s1 |
Clé InChI |
IHLFUJIVYFFCNW-IURRXHLWSA-N |
SMILES isomérique |
C1[C@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canonique |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)
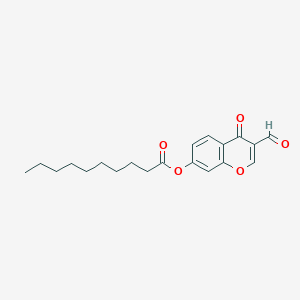

![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)
![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
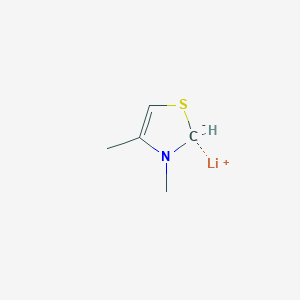
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
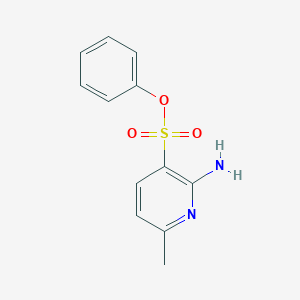
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
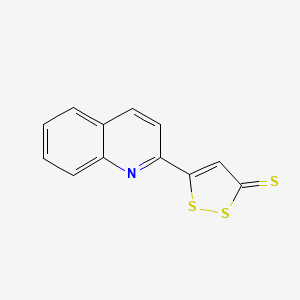
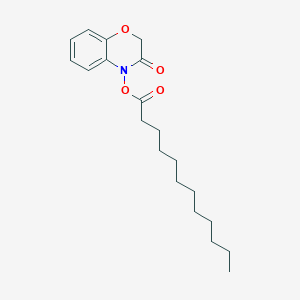
![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)
